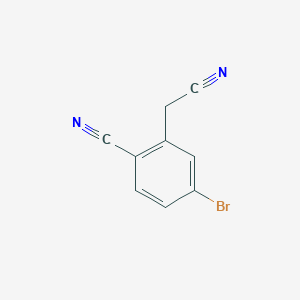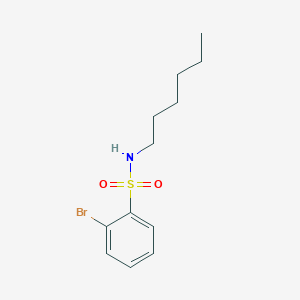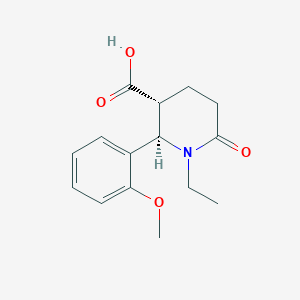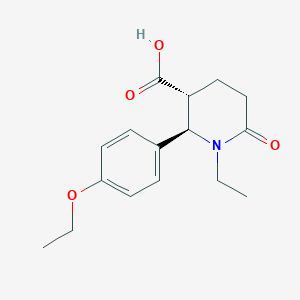
2-(4-Benzylpiperazin-1-yl)-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylpiperazin-1-yl)-5-methylaniline is a useful research compound. Its molecular formula is C18H23N3 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Future Directions
There are ongoing studies on related compounds such as “2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide” which is an effective human carbonic anhydrase (hCA) inhibitor . This suggests that “2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine” and its related compounds could have potential applications in the field of medicinal chemistry.
Biochemical Analysis
Biochemical Properties
2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbonic anhydrase, which is involved in the reversible hydration of carbon dioxide to bicarbonate and proton ions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. Additionally, 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine has been shown to interact with other proteins and receptors, influencing their function and activity.
Cellular Effects
The effects of 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to alter the mRNA expressions of several osteoclast-specific marker genes, thereby inhibiting osteoclastogenesis . This compound also affects cell signaling pathways by binding to specific receptors and modulating their activity, which can lead to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine exerts its effects through various mechanisms. It binds to biomolecules such as enzymes and receptors, inhibiting or activating their function. For example, it has been shown to inhibit the activity of carbonic anhydrase by binding to its active site . This binding interaction prevents the enzyme from catalyzing its reaction, thereby reducing its activity. Additionally, 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a reduction in its activity . Long-term exposure to 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine has been found to have lasting effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as inhibiting osteoclastogenesis . At higher doses, it can exhibit toxic or adverse effects, including changes in cellular metabolism and gene expression. Threshold effects have also been observed, where a certain dosage is required to elicit a significant response.
Metabolic Pathways
2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways . The compound’s interactions with enzymes such as carbonic anhydrase play a crucial role in its metabolic effects.
Transport and Distribution
The transport and distribution of 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution of 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine can affect its activity and function, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that the compound reaches the appropriate site within the cell, where it can interact with its target biomolecules and exert its effects.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-15-7-8-18(17(19)13-15)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQLPYZHUVVMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-cyano-2-methylpropyl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide](/img/structure/B1285451.png)



![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)








